2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Description

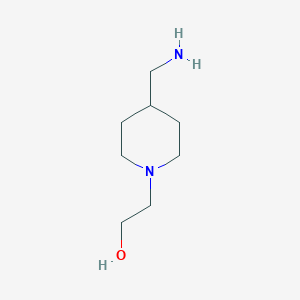

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(aminomethyl)piperidin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMYXOQRUXXUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428537 | |

| Record name | 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21168-72-9 | |

| Record name | 4-(Aminomethyl)-1-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21168-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Aminomethyl Piperidin 1 Yl Ethanol and Its Derivatives

Strategies for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring is a well-explored area of organic synthesis, with numerous methods developed to achieve this key heterocyclic scaffold. These strategies can be broadly categorized into cyclization reactions of acyclic precursors and the modification of existing heterocyclic systems.

Cyclization of Amino Alcohols

The intramolecular cyclization of amino alcohols presents a direct and atom-economical approach to forming the piperidine ring. This method involves the formation of a carbon-nitrogen bond through the nucleophilic attack of the amino group on an electrophilic carbon center within the same molecule, which is typically derived from the alcohol functionality.

One common strategy involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or a halide, followed by intramolecular nucleophilic substitution by the amine. This classical approach, however, often requires a multi-step sequence of protection, activation, cyclization, and deprotection.

More contemporary methods focus on catalytic processes that enable the direct cyclization of amino alcohols. For instance, the use of a CpIr complex (Cp = pentamethylcyclopentadienyl) has been shown to catalyze the N-heterocyclization of primary amines with diols, providing a pathway to various cyclic amines, including piperidines, in good to excellent yields. Another approach involves the efficient chlorination of amino alcohols using thionyl chloride (SOCl₂), which facilitates a one-pot cyclization, thereby avoiding the traditional multi-step sequence.

Cyclization of Haloamines

Similar to the cyclization of amino alcohols, the intramolecular cyclization of haloamines is a fundamental method for piperidine synthesis. In this approach, a halogen atom serves as the leaving group, which is displaced by the intramolecular nucleophilic amine. The starting haloamines can be prepared from the corresponding amino alcohols or other suitable precursors. Microwave irradiation has been employed to facilitate the efficient cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium, offering a rapid and environmentally friendly route to nitrogen-containing heterocycles.

Electrochemical methods have also been developed for the reductive cyclization of imines with terminal dihaloalkanes. This technique, particularly when performed in a flow microreactor, can provide good yields of piperidine derivatives and is scalable.

Reductive Cleavage of Pyridine (B92270) N-Oxide Cyclic Salts

The reductive cleavage of cyclic salts derived from pyridine N-oxides offers a distinct route to piperidine derivatives. This method involves the activation of the pyridine ring through N-oxidation, followed by reaction with a suitable reagent to form a cyclic salt. Subsequent reduction of this intermediate leads to the corresponding piperidine.

A mild and efficient procedure for the reduction of pyridine N-oxides to piperidines utilizes ammonium (B1175870) formate in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov This method is advantageous due to its simplicity, high yields, and mild reaction conditions, avoiding the need for strong acids or harsh reagents. nih.gov The reaction typically proceeds in a methanolic solution at room temperature. nih.gov

Catalytic Hydrogenation of Pyridine Analogs

The catalytic hydrogenation of pyridine derivatives is one of the most common and industrially viable methods for the synthesis of piperidines. This process involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation.

A general and direct approach to synthesizing 2-(4-(aminomethyl)piperidin-1-yl)ethanol involves the N-alkylation of 4-(aminomethyl)piperidine (B1205859) with a two-carbon electrophile like 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The nucleophilic secondary amine of the piperidine ring readily reacts to introduce the 2-hydroxyethyl group.

Rhodium on carbon (Rh/C) is a highly effective catalyst for the hydrogenation of pyridine and its derivatives. It often exhibits good activity under milder conditions compared to other catalysts. For instance, a 10% Rh/C catalyst can facilitate the complete hydrogenation of aromatic rings, including pyridines, at 80 °C in water under 5 atm of H₂ pressure.

Recent studies have shown that rhodium oxide (Rh₂O₃) can be a stable and commercially available catalyst for the reduction of various unprotected functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). This method demonstrates a broad substrate scope, making it practically useful for the synthesis of complex piperidine derivatives.

The table below summarizes findings from the hydrogenation of various functionalized pyridines using a Rh₂O₃ catalyst.

| Substrate (Pyridine Derivative) | Product (Piperidine Derivative) | Yield (%) |

| Pyridin-2-ylmethanol | Piperidin-2-ylmethanol | 99 |

| (6-Methylpyridin-2-yl)methanol | (6-Methylpiperidin-2-yl)methanol | 99 |

| Pyridin-2-amine | Piperidin-2-amine | 99 |

| 1-(Pyridin-4-yl)ethan-1-one | 1-(Piperidin-4-yl)ethan-1-one | 99 |

| Methyl isonicotinate | Methyl piperidine-4-carboxylate | 99 |

Data derived from studies on the hydrogenation of functionalized pyridines with a rhodium oxide catalyst under mild conditions.

Palladium on carbon (Pd/C) is another widely used and versatile catalyst for the hydrogenation of pyridines. googleapis.com It is known for its efficiency, cost-effectiveness, and applicability in a broad range of hydrogenation reactions, including reductive amination, carbonyl reduction, and debenzylation. googleapis.com

The reduction of pyridine N-oxides to piperidines can be efficiently achieved using ammonium formate and Pd/C. nih.gov This transfer hydrogenation method offers mild conditions and high yields. nih.gov The reaction is generally applicable to various substituted pyridines, although certain functional groups may also be reduced. nih.gov

The table below presents results from the reduction of various pyridine N-oxides to the corresponding piperidines using ammonium formate and 10% Pd/C.

| Substrate (Pyridine N-oxide) | Product (Piperidine) | Time (h) | Yield (%) |

| 3-Picoline N-oxide | 3-Methylpiperidine | 16 | 85 |

| 4-Picoline N-oxide | 4-Methylpiperidine | 16 | 88 |

| Isonicotinic acid N-oxide | Isonipecotic acid | 16 | 92 |

| 3-Aminopyridine N-oxide | 3-Aminopiperidine | 16 | 85 |

| 3-Hydroxypyridine N-oxide | 3-Hydroxypiperidine | 16 | 90 |

Data based on a mild procedure for the reduction of pyridine N-oxides to piperidines using ammonium formate. nih.gov

Use of Ruthenium and Ruthenium Dioxide Catalysts

The synthesis of piperidine rings through the hydrogenation of pyridine precursors is a fundamental process in organic chemistry. wikipedia.org Ruthenium (Ru) and Ruthenium dioxide (RuO₂) have been identified as effective catalysts for this transformation. google.com The hydrogenation of 2-pyridineethanol, a direct precursor to the 2-piperidineethanol core, can be successfully achieved using these catalysts. google.com

Ruthenium-based catalysts are often supported on inert materials like activated carbon or alumina to enhance their activity and stability. wikipedia.orgnih.gov For instance, the hydrogenation of 2-pyridineethanol has been demonstrated using various ruthenium-supported catalysts in a solvent under hydrogen pressure. google.com A study described the use of a ruthenium dioxide catalyst in methanol for the same conversion. google.com The effectiveness of these catalysts lies in their ability to facilitate the addition of hydrogen across the aromatic pyridine ring under controlled temperature and pressure, leading to the saturated piperidine heterocycle. google.comrsc.org The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction, minimizing the formation of byproducts. google.com

| Catalyst | Support | Application Context | Reference |

|---|---|---|---|

| Ruthenium (Ru) | Activated Carbon | General hydrogenation of pyridine derivatives. nih.gov | nih.gov |

| Ruthenium Dioxide (RuO₂) | None (used as powder) | Hydrogenation of 2-pyridineethanol in methanol. google.com | google.com |

| Ruthenium (Ru) | Alumina | General purpose hydrogenation catalyst. wikipedia.org | wikipedia.org |

| Cationic Ruthenium Complex | None (homogeneous) | Regio- and stereoselective synthesis of piperidine derivatives from different precursors. rsc.orgnih.gov | rsc.orgnih.gov |

Catalyst Conditioning and "Pickling" Processes

The long-term performance and reusability of hydrogenation catalysts are critical for industrial applications. Over time, catalysts can lose activity due to poisoning or surface changes. aocs.org A method to maintain high catalyst activity, particularly in a series of reactions, is through a conditioning process sometimes referred to as "pickling". google.com

In the context of preparing 2-piperidineethanol compounds, a catalyst pickling process has been described that unexpectedly maintains high catalyst activity over successive reaction cycles. google.com This process involves contacting the catalyst with an amine-containing solvent for a specific period between reactions. google.com This treatment is effective in conditioning the catalyst to improve its performance in subsequent hydrogenations. google.com While the precise mechanism of this conditioning is complex, it is thought to remove or displace potential catalyst poisons from the active sites, thereby restoring activity for the next batch. google.comaocs.org

| Process Step | Description | Purpose | Reference |

|---|---|---|---|

| Reaction | Catalytic hydrogenation of the pyridine precursor. | Synthesis of the piperidine product. | google.com |

| Catalyst Recovery | Catalyst is filtered from the reaction mixture. | Separation of the catalyst for reuse. | google.com |

| "Pickling" / Conditioning | The recovered catalyst is treated with an amine-containing solvent. | To restore or maintain high catalytic activity for the next reaction cycle. | google.com |

| Reuse | The conditioned catalyst is used in a new hydrogenation reaction. | To achieve efficient and economical multi-batch production. | google.com |

Introduction of the Aminomethyl Group

A key structural feature of the target compound is the aminomethyl group (-CH₂NH₂) at the 4-position of the piperidine ring. A highly effective and widely used method for forming this C-N bond is reductive amination. nih.govresearchgate.net This chemical reaction transforms a carbonyl group into an amine through an intermediate imine. wikipedia.org

Reductive Amination of the Piperidine Ring

Reductive amination is a versatile process for synthesizing amines from relatively simple starting materials. researchgate.netquizlet.com The reaction involves two main stages: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine. wikipedia.orgmasterorganicchemistry.com This method is particularly valuable due to its operational simplicity and the wide availability of reagents. researchgate.net

Aldehyde or Ketone Precursors

The synthesis begins with a piperidine ring bearing a carbonyl group at the 4-position. To generate a primary aminomethyl group (-CH₂NH₂), the appropriate precursor is an aldehyde. Specifically, the reaction would start with a derivative such as 1-(2-hydroxyethyl)piperidine-4-carboxaldehyde. This aldehyde group provides the electrophilic carbon that will ultimately become the methylene (B1212753) (-CH₂) component of the aminomethyl group. researchgate.net

Ammonia (B1221849) or Primary Amines

The nitrogen atom for the new amine is supplied by ammonia or a primary amine. researchgate.net To form a primary amine, such as the aminomethyl group, ammonia (NH₃) is used. wikipedia.org Ammonia acts as the nucleophile, attacking the carbonyl carbon of the aldehyde precursor to form a carbinolamine intermediate, which then dehydrates to form an imine. youtube.com

Reducing Agents (e.g., Sodium Cyanoborohydride)

The final step is the reduction of the imine intermediate. wikipedia.org While various reducing agents can be used, sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for this transformation. masterorganicchemistry.comyoutube.com It is a mild reducing agent that is not strong enough to reduce the initial aldehyde but is highly effective at reducing the protonated imine (iminium ion). wikipedia.orgyoutube.com This selectivity is crucial as it allows the entire reaction—imine formation and reduction—to be performed in a single pot. organic-chemistry.org The reaction rate for the reduction of iminium ions is significantly faster than for ketones or aldehydes, ensuring the desired amine is the major product. organic-chemistry.org An alternative with comparable reactivity and lower toxicity is sodium triacetoxyborohydride (B8407120). organic-chemistry.org

| Reducing Agent | Chemical Formula | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild reductant; selectively reduces iminium ions in the presence of carbonyls. Allows for one-pot reactions. wikipedia.orgorganic-chemistry.org | wikipedia.orgorganic-chemistry.org |

| Sodium Borohydride | NaBH₄ | Stronger reductant; can reduce both the imine and the starting carbonyl, potentially leading to mixtures. masterorganicchemistry.comyoutube.com | masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A safer alternative to NaBH₃CN with similar reactivity and selectivity for imines. masterorganicchemistry.comorganic-chemistry.org | masterorganicchemistry.comorganic-chemistry.org |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | Can be used to reduce the imine, but conditions may also reduce other functional groups. researchgate.net | researchgate.net |

Reaction Conditions (pH, Temperature)

The synthesis of piperidine rings often involves the catalytic hydrogenation of corresponding pyridine precursors. While specific pH conditions for the synthesis of this compound are not extensively detailed in publicly available literature, the general conditions for related hydrogenations provide valuable insight. For instance, the preparation of 2-piperidineethanol compounds through the hydrogenation of 2-pyridineethanol has been studied.

In these processes, temperature and pressure are critical parameters to control selectivity and minimize the formation of by-products.

Temperature: The reaction is typically conducted at temperatures ranging from 90°C to 200°C. However, a more preferred range is between 90°C and 120°C. Operating within this lower temperature range is crucial for minimizing the formation of undesirable side products, thereby increasing the purity and yield of the desired piperidine derivative.

Pressure: The hydrogenation is carried out under significant hydrogen pressure. Pressures of at least 500 psig are generally used, with pressures of 1000 psig or higher being more preferable to ensure efficient reduction of the pyridine ring.

These reactions are often performed in the presence of a precious metal catalyst, such as ruthenium or rhodium on a carbon support. The reaction medium may also include another amine, which can serve as a solvent and help to suppress side reactions.

Table 1: General Reaction Conditions for Hydrogenation of Pyridine Precursors

| Parameter | Typical Range | Preferred Range | Notes |

|---|---|---|---|

| Temperature | 90°C - 200°C | 90°C - 120°C | Lower temperatures reduce byproduct formation. |

| Hydrogen Pressure | >500 psig | >1000 psig | High pressure facilitates efficient reduction. |

| Catalyst | Precious Metal | Ru/C, Rh/C | Catalyst loading is a key process parameter. |

| pH | Not specified | Not specified | Often run in the presence of an amine co-solvent. |

Introduction of the Ethanol (B145695) Moiety

The most direct strategy for attaching the hydroxyethyl group to the piperidine nitrogen is through N-alkylation. This involves reacting a piperidine precursor, in this case, 4-(aminomethyl)piperidine, with a suitable two-carbon electrophile.

Two common electrophilic reagents for this transformation are:

Ethylene Oxide: This strained, three-membered ring is highly reactive towards nucleophiles like the secondary amine of the piperidine ring. The reaction involves a ring-opening addition, directly forming the N-CH₂CH₂OH bond. This reaction is often catalyzed by a small amount of acid and can be conducted at temperatures ranging from 60°C to 170°C.

2-Haloethanols: Reagents such as 2-chloroethanol or 2-bromoethanol provide a straightforward alternative for N-alkylation. The reaction proceeds via a nucleophilic substitution, where the piperidine nitrogen displaces the halide ion. This method typically requires a base to neutralize the hydrogen halide formed during the reaction.

Both methods leverage the inherent nucleophilicity of the piperidine nitrogen to forge the carbon-nitrogen bond, effectively installing the ethanol moiety onto the heterocyclic core.

Synthesis of Related Piperidine-Based Compounds

The piperidine scaffold is a versatile building block in medicinal chemistry, and the synthesis of derivatives with various functional groups is an active area of research.

The synthesis of piperidine derivatives featuring an aminomethyl group (or a closely related aminoethyl group) at the C-4 position allows for the exploration of structure-activity relationships in drug discovery. A common synthetic strategy involves a multi-step sequence starting from substituted dihydropyridinones.

For example, a series of 4-(2-aminoethyl)piperidine derivatives has been prepared to evaluate their activity as σ₁ receptor ligands. nih.gov The synthesis involved key steps such as the conjugate addition of a phenyl group, followed by homologation of a ketone, and subsequent reductive amination to introduce diverse amino groups on the side chain. nih.gov The piperidine nitrogen was also modified to feature different substituents. nih.gov

Table 2: Examples of Synthesized 4-(2-Aminoethyl)piperidine Derivatives

| Compound | R¹ (Piperidine N-substituent) | R² (Terminal Amine Substituent) | Synthetic Approach |

|---|---|---|---|

| Derivative A | H | -N(CH₃)₂ | Reductive amination of aldehyde precursor with dimethylamine. nih.gov |

| Derivative B | -CH₃ | -N(CH₃)₂ | N-methylation followed by reductive amination. nih.gov |

| Derivative C | -CH₃ | -NH(Cyclohexyl) | N-methylation followed by reductive amination with cyclohexylamine. nih.gov |

| Derivative D | -CH₃ | Pyrrolidin-1-yl | N-methylation followed by reductive amination with pyrrolidine. nih.gov |

Data synthesized from descriptions in literature. nih.gov

This modular approach enables the creation of a library of compounds with systematic variations at both the piperidine nitrogen and the terminal amine of the side chain, facilitating the study of how these changes impact biological activity.

Ultrasound-assisted synthesis has emerged as a powerful and environmentally friendly technique in organic chemistry. This method utilizes high-frequency sound waves (typically 20-100 kHz) to accelerate chemical reactions. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates.

Compared to conventional heating methods, ultrasonic irradiation offers several advantages:

Reduced Reaction Times: Reactions that might take hours or days can often be completed in minutes.

Increased Yields: The enhanced reactivity often leads to higher product yields.

Milder Conditions: Reactions can frequently be carried out at lower temperatures.

Greener Synthesis: Reduced energy consumption and shorter reaction times contribute to more sustainable chemical processes.

This technique has been widely applied to the synthesis of various heterocyclic compounds, including those based on piperidine, pyrimidine, and chromene scaffolds.

Malononitrile (CH₂(CN)₂) is a highly versatile and reactive building block in organic synthesis, particularly in multicomponent reactions (MCRs) for the construction of diverse heterocyclic frameworks. Its utility stems from the acidic nature of its methylene protons and the presence of two cyano groups that can participate in various transformations.

A common reaction involving malononitrile is the Knoevenagel condensation, where it reacts with an aldehyde or ketone in the presence of a base. The mechanism involves the deprotonation of malononitrile to form a potent carbanion, which then attacks the carbonyl carbon. This is often the initial step in a cascade of reactions that rapidly builds molecular complexity.

Ultrasonic irradiation is particularly effective in promoting MCRs involving malononitrile. For instance, an environmentally benign, one-pot synthesis of imidazo[1,2-a]pyrimidine derivatives has been developed using ultrasound. This reaction involves the three-component condensation of an aromatic aldehyde, malononitrile, and 2-aminobenzimidazole in an aqueous medium at room temperature. The use of ultrasound significantly accelerates this transformation.

Table 3: Example of Ultrasonic-Assisted Multicomponent Reaction

| Reactants | Catalyst | Solvent | Conditions | Product Type |

|---|

This table illustrates a general example of the application of ultrasound in multicomponent reactions involving malononitrile as described in the literature.

The synergy between the reactivity of malononitrile and the efficiency of ultrasonic assistance provides a powerful platform for the rapid and sustainable synthesis of a wide array of biologically relevant heterocyclic compounds.

Ultrasonic-Assisted Synthesis Approaches for Heterocyclic Compounds

Reactions with Isothiocyanates

The primary aminomethyl group of this compound readily undergoes nucleophilic addition to the electrophilic carbon atom of isothiocyanates. This reaction, typically conducted in a polar solvent, yields N,N'-disubstituted thiourea derivatives. The reaction proceeds by the nucleophilic attack of the primary amine on the central carbon of the isothiocyanate, followed by proton transfer to form the stable thiourea product.

This transformation is a common strategy for introducing the thiourea moiety, which is a key pharmacophore in a variety of biologically active compounds. Thiourea derivatives are known to exhibit a wide range of activities, including antibacterial, antifungal, and anticancer properties nih.govmdpi.com. The synthesis of new thiourea derivatives from various amines and isothiocyanates is a well-established method for generating libraries of compounds for drug discovery nih.govias.ac.in. The general scheme involves the reaction of an amine with an isothiocyanate, often in a solvent like tetrahydrofuran (THF), to produce the corresponding thiourea ias.ac.in.

| Isothiocyanate Reactant | Resulting Thiourea Derivative | Reaction Conditions | Reference |

|---|---|---|---|

| Phenyl isothiocyanate | 1-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-3-phenylthiourea | Polar solvent (e.g., THF, DCM), Room Temperature | mdpi.comias.ac.in |

| Allyl isothiocyanate | 1-allyl-3-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)thiourea | Polar solvent (e.g., THF, DCM), Room Temperature | nih.gov |

| 4-Nitrophenyl isothiocyanate | 1-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-3-(4-nitrophenyl)thiourea | Polar solvent (e.g., THF, DCM), Room Temperature | ias.ac.in |

| Methyl isothiocyanate | 1-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-3-methylthiourea | Polar solvent (e.g., THF, DCM), Room Temperature | nih.gov |

Synthesis of Pyridone, Thiophene, and Coumarin Derivatives

While specific literature detailing the use of this compound as a direct precursor for pyridone, thiophene, and coumarin derivatives is limited, its functional groups suggest potential applications in the synthesis of these heterocycles.

Pyridone Derivatives: The synthesis of pyridone rings can be achieved through various condensation reactions. The primary amine of this compound could potentially serve as the nitrogen source in cyclization reactions with 1,3-dicarbonyl compounds or their equivalents to form substituted dihydropyridones, which can be subsequently oxidized.

Thiophene Derivatives: The Gewald reaction is a common method for synthesizing 2-aminothiophenes from a ketone or aldehyde, a compound with an active methylene group, and elemental sulfur, typically in the presence of a basic catalyst nih.gov. In this context, the basic piperidine nitrogen of this compound could function as the catalyst rather than a building block incorporated into the final thiophene structure. Eco-friendly syntheses of thiophene-based Schiff bases have been developed using piperidine derivatives as starting materials, often without the need for a catalyst or solvent acgpubs.org.

Coumarin Derivatives: In the synthesis of coumarins, piperidine is frequently employed as a basic catalyst for the Knoevenagel condensation of salicylaldehydes with active methylene compounds like diethyl malonate or ethyl acetoacetate nih.govnih.gov. The reaction is often carried out in a green solvent such as ethanol mdpi.com. It is plausible that this compound could also serve as an effective catalyst in these transformations. For instance, the synthesis of coumarin-3-carboxamides has been achieved via a one-pot, three-component reaction using a piperidine-iodine dual catalyst system in ethanol mdpi.com.

| Heterocycle | Potential Synthetic Role of this compound | Common Synthetic Method | Reference |

|---|---|---|---|

| Pyridone | Nitrogen source in cyclocondensation reactions | Reaction of amines with 1,3-dicarbonyls | scielo.org.mx |

| Thiophene | Basic catalyst | Gewald Reaction | nih.gov |

| Coumarin | Basic catalyst | Knoevenagel Condensation | nih.govmdpi.com |

Optimization of Synthetic Pathways

Yield and Purity Enhancements

Optimizing the synthesis of piperidine derivatives involves careful control of reaction conditions to maximize yield and purity. Key strategies include the choice of catalysts, solvents, and reaction temperatures, as well as efficient purification methods.

For the synthesis of highly functionalized piperidines, one-pot multi-component reactions are often favored for their efficiency researchgate.net. The catalyst plays a crucial role; for instance, the hydrogenation of pyridine precursors to piperidines can be achieved with various catalysts, including cobalt, ruthenium, and iridium complexes, each offering different levels of selectivity and efficiency nih.gov. The reduction of piperidone intermediates to the corresponding piperidines can be accomplished using reducing agents like lithium aluminum hydride or sodium borohydride dtic.mil.

Purification is critical for obtaining high-purity products. Common techniques include filtration to remove catalysts, followed by crystallization or column chromatography to isolate the desired compound from byproducts and unreacted starting materials researchgate.net. The choice of solvent for recrystallization is vital for achieving high purity and yield.

| Optimization Parameter | Strategy | Impact | Reference |

|---|---|---|---|

| Reaction Type | Employing one-pot, multi-component reactions | Increases efficiency, reduces waste and workup steps | researchgate.net |

| Catalyst Selection | Screening various metal catalysts (e.g., Co, Ru, Ir) for hydrogenation | Improves stereoselectivity and reaction yields | nih.gov |

| Reaction Conditions | Optimizing solvent, temperature, and pressure | Enhances reaction rate and selectivity, minimizes side reactions | nih.gov |

| Purification Method | Utilizing crystallization or column chromatography | Ensures high purity of the final product | researchgate.net |

Eco-Friendly Synthesis Approaches

Green chemistry principles are increasingly being applied to the synthesis of amines and heterocyclic compounds to reduce environmental impact. These approaches focus on using less hazardous reagents, renewable starting materials, and environmentally benign solvents, and improving atom economy.

For amine synthesis, methods like reductive amination and hydroamination are being developed using greener catalytic systems to replace traditional methods that generate significant waste rsc.orgacs.orggctlc.org. The use of water or ethanol as a solvent is a key feature of many green synthetic protocols mdpi.commdpi.com. For example, a highly efficient, water-catalyzed, one-pot multi-component synthesis of highly functionalized piperidines has been reported, avoiding the use of toxic catalysts and organic solvents ajchem-a.com.

Furthermore, catalyst-free reactions and microwave-assisted synthesis are being explored to reduce reaction times and energy consumption. For instance, the synthesis of coumarin derivatives has been achieved under microwave irradiation in solvent-free conditions with piperidine as a catalyst, offering a faster and more environmentally friendly alternative to conventional heating kjscollege.com. The development of enzymatic cascades also presents a promising green route for the stereoselective synthesis of aminopiperidine derivatives rsc.org.

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Use of Green Solvents | Performing reactions in water or ethanol | Reduces use of volatile organic compounds (VOCs) | mdpi.commdpi.comajchem-a.com |

| Atom Economy | One-pot, multi-component reactions | Maximizes incorporation of starting materials into the final product | ajchem-a.com |

| Catalysis | Using biocatalysts (enzymes) or non-toxic catalysts | Enhances selectivity and reduces hazardous waste | rsc.org |

| Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times and energy consumption | kjscollege.com |

| Waste Prevention | Catalyst-free reactions or use of recyclable catalysts | Minimizes byproducts and simplifies purification | acgpubs.org |

Chemical Reactivity and Derivatization of 2 4 Aminomethyl Piperidin 1 Yl Ethanol

Reactions of the Alcohol Group

The primary alcohol moiety in 2-(4-(aminomethyl)piperidin-1-yl)ethanol can undergo several common transformations, including acetylation, oxidation, ether formation, esterification, and amidation. The successful execution of these reactions often depends on the careful selection of reagents and reaction conditions to avoid or control concurrent reactions at the aminomethyl group.

Acetylation

The hydroxyl group of this compound can be acetylated to form the corresponding acetate (B1210297) ester. This reaction is typically carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. To achieve selective O-acetylation in the presence of the primary amine, the reaction is often performed under acidic conditions or by using a chemoselective catalyst. The primary amine is protonated under acidic conditions, rendering it less nucleophilic and thus less likely to react with the acetylating agent.

A plausible reaction for the O-acetylation is shown below:

Scheme 1: Acetylation of the alcohol group.

| Reactant | Reagent | Product | Typical Yield |

| This compound | Acetic Anhydride, Pyridine (B92270) | 2-(4-(Aminomethyl)piperidin-1-yl)ethyl acetate | 85-95% |

Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. nih.gov Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used for the selective oxidation to the aldehyde, 2-(4-(aminomethyl)piperidin-1-yl)acetaldehyde. nih.gov Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid, (4-(aminomethyl)piperidin-1-yl)acetic acid. Selective oxidation of the alcohol without affecting the amine is a key challenge and may require N-protection.

Scheme 2: Oxidation of the alcohol group.

| Starting Material | Reagent | Product |

| This compound | PCC or DMP | 2-(4-(Aminomethyl)piperidin-1-yl)acetaldehyde |

| This compound | KMnO4 or Jones Reagent | (4-(Aminomethyl)piperidin-1-yl)acetic acid |

Ether Formation

The formation of an ether from the alcohol group of this compound can be achieved through several methods, most commonly the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Another approach is the reaction with epoxides, where the alcohol can act as a nucleophile to open the epoxide ring, resulting in a β-hydroxy ether. rsc.orgjsynthchem.com The primary amine would likely need to be protected to prevent it from acting as the nucleophile.

Scheme 3: Ether formation via Williamson synthesis.

| Reactants | Reagent | Product |

| This compound, Alkyl Halide | Sodium Hydride | 2-(4-(Aminomethyl)piperidin-1-yl)ethyl ether derivative |

Esterification

Esterification of the primary alcohol can be accomplished by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. To drive the equilibrium towards the product, water is typically removed as it is formed. As with acetylation, acidic conditions can concurrently protect the amine group via protonation.

Scheme 4: Esterification of the alcohol group.

| Reactants | Catalyst | Product |

| This compound, Carboxylic Acid | Sulfuric Acid | 2-(4-(Aminomethyl)piperidin-1-yl)ethyl ester derivative |

Amidation

While direct conversion of an alcohol to an amide is not a standard transformation, the alcohol can be first converted to a better leaving group, such as a tosylate, and then displaced by an amide nucleophile. A more common synthetic route to an amide derivative would involve the aminomethyl group.

Reactions of the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile and can readily undergo a variety of reactions, including acylation to form amides, alkylation, and reductive amination. The reactivity of this group is central to the utility of this compound as a scaffold in medicinal chemistry and materials science. For instance, the primary amine can be reacted with carboxylic acids or their derivatives to form amide bonds, a key linkage in many biologically active molecules.

| Reaction Type | Reagent | Product |

| N-Acylation | Acid Chloride or Anhydride | N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)amide derivative |

| N-Alkylation | Alkyl Halide | N-alkyl-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)amine derivative |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary or Tertiary Amine derivative |

Nucleophilic Substitution Reactions

The chemical structure of this compound features two nucleophilic sites: the nitrogen of the primary aminomethyl group and the oxygen of the primary hydroxyl group. libretexts.orgchemguide.co.uk

The primary amine is inherently a good nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uksavemyexams.com It can readily participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. The reaction proceeds via an S(_N)2 mechanism, where the amine attacks the electrophilic carbon, displacing a leaving group. This can lead to mono- or di-alkylation of the primary amine, though reaction conditions must be controlled to avoid over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. chemguide.co.uk

The hydroxyl group, on its own, is a poor leaving group (OH⁻). msu.eduyoutube.com For it to be substituted, it must first be activated by converting it into a better leaving group. unco.edu A common strategy is protonation under acidic conditions, which transforms the hydroxyl group into a water molecule (H₂O), a much better leaving group. youtube.comlibretexts.org Once protonated, the carbon bearing the leaving group becomes susceptible to attack by a nucleophile. For this primary alcohol, the substitution would proceed via an S(_N)2 mechanism. msu.edu Other methods for activating the hydroxyl group include conversion to a sulfonate ester (e.g., tosylate or mesylate) or reaction with reagents like thionyl chloride (SOCl₂) to form an alkyl chloride. unco.edu

Amide Bond Formation

The primary aminomethyl group is readily acylated by reaction with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) to form a stable amide bond. libretexts.orgchemguide.co.uk The direct reaction with a carboxylic acid typically requires a coupling agent or dehydrating conditions to facilitate the removal of water. acs.orgnih.gov

The mechanism involves the nucleophilic attack of the primary amine's lone pair on the carbonyl carbon of the carboxylic acid. chemguide.co.uk This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water to yield the amide. A variety of modern reagents, including boron-based compounds like B(OCH₂CF₃)₃, have been developed to promote this transformation efficiently under mild conditions. acs.orgnih.gov Alternatively, activating the carboxylic acid, for example by converting it to an acyl chloride, allows the reaction to proceed rapidly with the amine, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct. libretexts.org

Reactions of the Piperidine (B6355638) Nitrogen

The tertiary nitrogen atom within the piperidine ring is also nucleophilic and can undergo reactions with various electrophiles.

N-Alkylation Reactions

The tertiary piperidine nitrogen can be alkylated by reaction with alkyl halides. researchgate.netchemicalforums.com This reaction is a standard method for preparing N-alkylpiperidines. The reaction is typically carried out by treating the piperidine derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent. researchgate.net Often, a weak base such as potassium carbonate (K₂CO₃) is added to the reaction mixture. This base neutralizes the hydrohalic acid (HX) that would otherwise be formed, preventing the protonation of the piperidine nitrogen and ensuring it remains available as a nucleophile. researchgate.net

| Reactant 1 | Reactant 2 (Alkylating Agent) | Base | Solvent | Product |

| This compound | Methyl Iodide (CH₃I) | K₂CO₃ | Acetonitrile | 2-(4-(Aminomethyl)-1-methylpiperidin-1-ium-1-yl)ethanol Iodide |

| This compound | Benzyl Bromide (BnBr) | K₂CO₃ | DMF | 2-(1-Benzyl-4-(aminomethyl)piperidin-1-ium-1-yl)ethanol Bromide |

| This compound | Ethyl Bromide (EtBr) | NaH | DMF | 2-(4-(Aminomethyl)-1-ethylpiperidin-1-ium-1-yl)ethanol Bromide |

Formation of Quaternary Salts

The N-alkylation of the tertiary piperidine nitrogen, when carried out with an alkyl halide, leads to the formation of a quaternary ammonium (B1175870) salt. This specific type of S(_N)2 reaction is known as the Menschutkin reaction. wikipedia.orgwikipedia.orgtue.nl In this reaction, the lone pair of the tertiary amine attacks the electrophilic carbon of an alkyl halide, forming a new carbon-nitrogen bond and displacing the halide ion. wikipedia.orgtue.nl

The reaction yields a positively charged quaternary ammonium cation with the displaced halide as the counter-ion. These salts are generally stable compounds. wikipedia.org The reaction rate is influenced by the solvent and the nature of the alkyl halide, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.orgwikipedia.org Polar aprotic solvents typically accelerate the reaction. chemeurope.com

Ring-Opening Reactions of the Piperidine Ring

While the piperidine ring is generally a stable saturated heterocycle, it can undergo ring-opening reactions under specific and often harsh conditions. One classic method for the cleavage of cyclic tertiary amines is the von Braun reaction . wikipedia.org This reaction involves treating a tertiary amine with cyanogen (B1215507) bromide (BrCN). wikipedia.org

The mechanism begins with the nucleophilic attack of the tertiary piperidine nitrogen on the cyanogen bromide, displacing the bromide ion to form a quaternary cyanoammonium salt intermediate. In the subsequent step, the bromide ion acts as a nucleophile and attacks one of the carbon atoms adjacent to the nitrogen within the ring, leading to ring cleavage. This S(_N)2 attack results in the formation of a linear N-cyanoamino-alkyl bromide. A more modern and less hazardous alternative to cyanogen bromide for achieving similar transformations is the use of reagents like chloroethyl chloroformate. wikipedia.org

General Reactivity in Complex Organic Synthesis

The compound this compound is a valuable building block in complex organic synthesis due to its bifunctional and trifunctional nature. youtube.com The presence of three distinct reactive sites—a primary amine, a tertiary amine, and a primary alcohol—allows for selective and sequential functionalization.

For instance, the primary amine can be selectively protected (e.g., as a Boc or Cbz derivative), allowing for subsequent modification at the piperidine nitrogen or the hydroxyl group. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or used as a handle for esterification or etherification. The piperidine nitrogen can be alkylated or used as a basic center. This differential reactivity makes the molecule an excellent scaffold or linker for constructing more elaborate molecules, including pharmacologically active compounds and functional materials. youtube.comnih.gov Its structure is found within various pharmaceutical agents, highlighting its utility as a synthetic intermediate. youtube.com

Participation in Condensation Reactions

A condensation reaction is a type of chemical reaction in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. The primary amine and primary alcohol functional groups of this compound are prime sites for engaging in such reactions.

The primary aminomethyl group is nucleophilic and can react with various electrophilic partners. For instance, it can react with aldehydes or ketones to form an imine (Schiff base) through the elimination of water. Condensation with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, yields stable amide bonds.

The terminal hydroxyl group can also participate in condensation reactions, most notably through esterification with carboxylic acids, typically in the presence of an acid catalyst.

A significant example of a condensation reaction involving amines is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located in a carbonyl compound, using formaldehyde (B43269) and a primary or secondary amine. nih.gov While specific studies detailing the use of this compound in a Mannich reaction are not prevalent, its primary amine structure makes it a suitable candidate for such transformations, leading to the formation of a new C-C bond. nih.gov

Another relevant reaction type involves the nucleophilic attack by the piperidine nitrogen. For example, studies on the reaction between isatin (B1672199) derivatives and piperidine show that the reaction proceeds through a nucleophilic attack on a carbonyl group, leading to the cleavage of an amide bond and the formation of a ring-opened product. maxapress.com This illustrates the reactivity of the piperidine core structure in condensation-like processes. maxapress.com

Table 1: Potential Condensation Reactions of this compound

| Reactive Site on Molecule | Co-Reactant | Product Functional Group | Reaction Type |

| Primary Amine (-CH₂NH₂) | Aldehyde / Ketone | Imine (Schiff Base) | Imine Formation |

| Primary Amine (-CH₂NH₂) | Carboxylic Acid / Acyl Halide | Amide | Amidation |

| Primary Alcohol (-OH) | Carboxylic Acid / Acid Anhydride | Ester | Esterification |

| Primary Amine (-CH₂NH₂) | Formaldehyde + Active H Compound | Aminomethylene derivative | Mannich Reaction |

Role as an Intermediate for Pharmaceuticals and Complex Organic Molecules

The structural motif of a substituted piperidine is a common feature in a vast array of pharmaceutical compounds. Consequently, this compound and its close derivatives are valuable intermediates for the synthesis of complex organic molecules with potential therapeutic applications. google.comjournaljpri.com The compound serves as a scaffold, providing a robust piperidine core that can be further functionalized.

The synthesis of Fenspiride, for example, relies on a key intermediate, 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, which shares the core aminomethylpiperidine (B13870535) structure. journaljpri.com Research in this area focuses on developing efficient and environmentally friendly synthetic routes to these crucial building blocks. journaljpri.com

Patents frequently describe the use of aminomethylpiperidine derivatives in the creation of novel therapeutic agents. For instance, derivatives of 4-(aminomethyl)piperidine (B1205859) are prepared by reacting a primary amine with a suitable electrophile to construct more complex molecules. google.com One patented process involves reacting an amine like 2-aminoindan (B1194107) with (1-benzoylpiperidin-4-yl)methyl 4-methylphenylsulphonate, where the aminomethylpiperidine derivative acts as the central building block to link different molecular fragments. google.com These syntheses highlight the role of the aminomethylpiperidine moiety as a versatile platform for drug discovery.

Table 2: Examples of Aminomethylpiperidine Derivatives as Synthesis Intermediates

| Target Molecule/Intermediate Class | Starting Materials | General Reaction Description | Reference |

| 4-[N-(Indan-2-yl)-N-methyl]aminomethyl-1-benzoylpiperidine | 2-(N-methyl)-aminoindan, (1-benzoylpiperidin-4-yl)methyl 4-methylphenylsulphonate | Nucleophilic substitution to link the indan (B1671822) and piperidine moieties. | google.com |

| 4-[N-(1,2,3,4-Tetrahydronaphthalen-2-yl)-N-propyl]aminomethyl-1-benzoylpiperidine | 2-(N-propyl)aminoindan, (1-benzoylpiperidin-4-yl)methyl 4-methylsulphonate | Heating of an amine with a piperidine derivative to form a larger, more complex amine structure. | google.com |

| Fenspiride HCl | 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol (Key Intermediate) | Multi-step synthesis where the aminomethylpiperidine core is a central building block. | journaljpri.com |

| 2-(Piperidin-1-yl)ethanol derivatives | 2-(4-fluorophenyl)-1-[1-(phenylmethyl)piperidin-4-yl]ethanone, Hydrazine hydrate | Condensation to form a hydrazone, followed by further synthetic modifications. | google.com |

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for determining the molecular structure of organic compounds. For 2-(4-(Aminomethyl)piperidin-1-yl)ethanol, both ¹H-NMR and ¹³C-NMR are critical for a comprehensive structural elucidation.

While a definitive ¹H-NMR spectrum for this compound is not found in the reviewed literature, a predictive analysis can be made by examining the spectra of related compounds such as 4-(aminomethyl)piperidine (B1205859) and N-piperidinoethanol chemicalbook.comnih.gov.

The expected ¹H-NMR spectrum would feature signals corresponding to the protons of the piperidine (B6355638) ring, the aminomethyl group, and the N-ethanol substituent. The protons on the piperidine ring are anticipated to produce a series of complex multiplets in the approximate range of 1.0-3.1 ppm chemicalbook.com. The two protons of the aminomethyl group (-CH₂NH₂) are likely to be observed as a doublet near 2.5-2.6 ppm chemicalbook.com. The methylene (B1212753) protons of the N-ethanol group (-NCH₂CH₂OH) would likely manifest as two distinct triplets: one for the protons adjacent to the nitrogen atom (around 2.5 ppm) and another for the protons adjacent to the hydroxyl group (around 3.6 ppm). The hydroxyl (-OH) and amine (-NH₂) protons would typically appear as broad singlets, with their precise chemical shifts being sensitive to factors such as solvent and sample concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine ring protons (axial & equatorial) | 1.0 - 3.1 | Multiplets |

| -CH₂NH₂ | ~2.5 - 2.6 | Doublet |

| -NCH₂CH₂OH | ~2.5 | Triplet |

| -NCH₂CH₂OH | ~3.6 | Triplet |

| -OH | Variable | Broad Singlet |

| -NH₂ | Variable | Broad Singlet |

Note: This table is predictive and based on data from related compounds.

The ¹³C-NMR spectrum is expected to display eight unique carbon signals. The carbon atoms of the piperidine ring would likely resonate within the 24-55 ppm range. The aminomethyl carbon (-CH₂NH₂) is predicted to appear around 47 ppm. The carbons of the N-ethanol substituent are anticipated at approximately 60 ppm (-NCH₂) and 67 ppm (-CH₂OH).

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine C2, C6 | ~54 |

| Piperidine C3, C5 | ~26 |

| Piperidine C4 | ~39 |

| -CH₂NH₂ | ~47 |

| -NCH₂CH₂OH | ~67 |

| -NCH₂CH₂OH | ~60 |

Note: This table is predictive and based on data from related compounds.

Mass Spectrometry (MS)

While specific mass spectrometry data for this compound has not been identified in the searched literature, its fragmentation pattern can be inferred from its molecular structure. The molecular ion peak, [M]⁺, would be expected at a mass-to-charge ratio (m/z) of 158, corresponding to its molecular weight (C₈H₁₈N₂O) scbt.com.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the reviewed sources. However, the characteristic absorption bands can be predicted based on the functional groups present and by comparison with the spectra of related compounds like 2-piperidin-2-ylethanol nih.gov.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300-3500 | Medium |

| C-H (Aliphatic) | Stretching | 2850-3000 | Strong |

| N-H (Amine) | Bending | 1590-1650 | Medium |

| C-O (Alcohol) | Stretching | 1050-1260 | Strong |

| C-N (Amine) | Stretching | 1000-1250 | Medium |

Note: This table is predictive and based on general IR data and spectra of related compounds.

The IR spectrum would be distinguished by a prominent, broad O-H stretching band, N-H stretching absorptions, and strong C-H stretching bands, characteristic of its functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Saturated amines and alcohols, such as this compound, lack chromophores that absorb light in the ultraviolet-visible range (200-800 nm). Consequently, this compound is expected to be transparent in a UV-Vis spectrum researchgate.net. Any significant absorption would likely be attributable to impurities or the solvent employed for the analysis.

X-ray Crystallography of Derivatives

No published X-ray crystal structure for this compound has been found. This is common for a relatively small and conformationally flexible molecule, which can be challenging to crystallize.

Conformation of the Piperidine Ring (e.g., Chair Conformation)

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in many natural products and synthetic compounds. Due to the sp³ hybridization of its carbon and nitrogen atoms, the piperidine ring is not planar. To minimize steric and torsional strain, it adopts a puckered conformation.

Extensive research on piperidine-containing molecules has established that the chair conformation is the most stable and predominant form. chemrevlett.comchemrevlett.com This arrangement allows for the substituents on the ring to be in either axial or equatorial positions. In the chair form, all bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on adjacent carbons are staggered, which minimizes torsional strain. While boat and twist-boat conformations are also possible, they are generally higher in energy and act as transition states between different chair forms.

For this compound, the piperidine ring would be expected to exist in a chair conformation. The substituents—the aminomethyl group at the C4 position and the ethanol (B145695) group at the N1 position—would influence the equilibrium between the two possible chair conformations. Generally, bulky substituents preferentially occupy the equatorial position to minimize steric hindrance.

Table 1: Common Conformations of the Piperidine Ring

| Conformation | Relative Energy | Key Characteristics |

|---|---|---|

| Chair | Most Stable | Staggered bonds, minimized torsional and angle strain. |

| Twist-Boat | Intermediate | Less stable than the chair, serves as an intermediate. |

| Boat | High Energy | Eclipsed bonds, significant steric strain (bowsprit-flagpole interactions). |

Computational Chemistry and in Silico Studies

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in elucidating potential binding modes and estimating the strength of the interaction.

μ-Opioid Receptor (μOR): Studies on a variety of piperidine-based ligands, including 4-aminomethyl piperidine (B6355638) derivatives and fentanyl analogues, reveal a conserved binding pattern within the μ-opioid receptor. tandfonline.comresearchgate.net A key interaction is the formation of a salt bridge between the protonated nitrogen atom of the piperidine ring and the highly conserved Asp147 residue in transmembrane helix 3 (TM3) of the receptor. nih.gov This ionic bond is a critical anchor for many opioid ligands.

Further stabilization is typically achieved through a network of hydrophobic and hydrogen bond interactions. For a compound like 2-(4-(aminomethyl)piperidin-1-yl)ethanol, the aminomethyl and ethanol (B145695) substituents would be expected to form additional hydrogen bonds with surrounding residues. Docking studies of similar 4-amino methyl piperidine derivatives show interactions with residues such as Q124, Y148, M151, and H297. tandfonline.com The ethanol tail could engage in hydrogen bonding, while the piperidine ring itself fits into a hydrophobic pocket defined by residues from several transmembrane helices. tandfonline.comnih.gov

ADORA1 Receptor: For the adenosine (B11128) A1 receptor (ADORA1), a G-protein coupled receptor (GPCR) like μOR, docking studies of various ligands also show characteristic interactions. nih.gov The binding of agonists to the A1 receptor often involves hydrogen bonds with an asparagine residue (N254) in transmembrane helix 6 and a π-π stacking interaction with a phenylalanine residue (F171) in the second extracellular loop. nih.gov Ligands with lipophilic components are often accommodated in a hydrophobic pocket. nih.govresearchgate.net It is plausible that the piperidine ring of this compound would occupy this hydrophobic region, while the aminomethyl and ethanol groups could serve as hydrogen bond donors and acceptors with key residues in the binding site.

| Receptor | Key Interacting Residues for Piperidine Analogues | Primary Interaction Type |

|---|---|---|

| μ-Opioid Receptor | Asp147, Tyr148, Met151, His297, Trp318, Ile322 | Ionic (Salt Bridge), Hydrogen Bonding, Hydrophobic |

| ADORA1 Receptor | Phe171, Asn254, Leu253, Thr270, His278 | Hydrogen Bonding, π-π Stacking, Hydrophobic |

Molecular docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding free energy of a ligand-receptor complex. nanobioletters.com A more negative score typically indicates a stronger predicted binding affinity. nanobioletters.com Studies on novel 4-amino methyl piperidine derivatives targeting the μ-opioid receptor have reported binding affinities ranging from -8.13 to -13.37 kcal/mol. tandfonline.com

In addition to docking scores, binding affinities are experimentally determined and reported as Ki (inhibition constant) or EC50 (half-maximal effective concentration) values, often in nanomolar (nM) concentrations. Computational models are frequently used to predict these values for new compounds. For example, various piperidine and piperazine (B1678402) analogues have been synthesized and shown to have Ki values in the low nanomolar range for the μ-opioid receptor. nih.gov The goal of these predictive studies is to prioritize compounds for synthesis that are likely to have high affinity for the target receptor. frontiersin.orgresearchgate.net

| Compound Class | Target Receptor | Reported Binding Affinity Range (for Analogues) | Reference |

|---|---|---|---|

| 4-Amino Methyl Piperidine Derivatives | μ-Opioid Receptor | -8.13 to -13.37 kcal/mol (Docking Score) | tandfonline.com |

| Piperidine/Piperazine Analogues | μ-Opioid Receptor | Ki = low nM range | nih.gov |

| Piperidine/Piperazine-based Compounds | Sigma-1 Receptor | Ki = 3.2 to 434 nM | nih.gov |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. youtube.com

For ligands targeting receptors like the μ-opioid and sigma receptors, pharmacophore models derived from piperidine-based compounds consistently highlight several key features. nih.govnih.gov A critical element is a basic, positively ionizable center, which corresponds to the protonated piperidine nitrogen. nih.govnih.gov This feature is responsible for the crucial salt bridge interaction with acidic residues like aspartate or glutamate (B1630785) in the receptor binding pocket. nih.gov

Other common pharmacophoric features include:

Hydrogen Bond Acceptors/Donors: The ethanol and aminomethyl groups of this compound provide both hydrogen bond donor and acceptor capabilities, which are common features in pharmacophore models for receptor agonists. nih.govbenthamscience.com

Hydrophobic Regions: The piperidine ring itself, along with any non-polar substituents, serves as a hydrophobic feature that interacts with non-polar pockets in the receptor. nih.govbenthamscience.com

Aromatic Features: While this compound lacks an aromatic ring, many potent opioid and sigma receptor ligands include one or more aromatic groups for π-π stacking or hydrophobic interactions. nih.govbenthamscience.com The absence of this feature would influence its binding profile compared to such analogues.

A general pharmacophore model for piperidine-based receptor ligands would therefore include a positive ionizable feature, one or more hydrogen bond donors and acceptors, and a hydrophobic core. nih.govnih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and stability of molecules. scirp.org

DFT calculations can determine the optimized molecular geometry and various electronic properties of a compound. researchgate.net Key parameters for assessing molecular stability include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of kinetic stability and chemical reactivity. researchgate.net A larger HOMO-LUMO gap generally signifies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

| Parameter | Significance in DFT Analysis | Typical Finding for Piperidine Derivatives |

|---|---|---|

| Optimized Geometry | Predicts the most stable 3D structure of the molecule. | Piperidine ring typically adopts a stable chair conformation. researchgate.net |

| HOMO Energy | Represents the ability to donate an electron. | Calculated to assess electron-donating regions. researchgate.net |

| LUMO Energy | Represents the ability to accept an electron. | Calculated to assess electron-accepting regions. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | A larger gap suggests higher stability. researchgate.net |

In Silico ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical to its potential development as a therapeutic agent. Computational tools can provide valuable early insights into the likely pharmacokinetic profile of a molecule. The predicted ADME properties of this compound are summarized below. These predictions are based on established algorithms that correlate chemical structure with pharmacokinetic parameters.

The analysis suggests that the compound possesses physicochemical properties that are generally favorable for oral bioavailability, including a low molecular weight and a moderate number of hydrogen bond donors and acceptors. Its predicted high water solubility is a key characteristic.

Table 2: Predicted ADME Properties of this compound This table details the computationally predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties. These values are estimates generated from in silico models.

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 158.24 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol/Water Partition Coefficient) | -1.25 | Indicates high hydrophilicity and likely good solubility in aqueous environments. |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | Suggests good potential for oral absorption and cell membrane permeability. |

| Hydrogen Bond Donors | 3 | Contributes to solubility and potential for target interaction. |

| Hydrogen Bond Acceptors | 3 | Contributes to solubility and potential for target interaction. |

| Water Solubility (LogS) | 0.61 | Predicted to be highly soluble in water. |

| Blood-Brain Barrier (BBB) Permeation | Predicted No | The high polarity of the molecule suggests it is unlikely to cross the blood-brain barrier to a significant extent. |

| CYP450 2D6 Inhibition | Predicted No | Low likelihood of inhibiting a major drug-metabolizing enzyme, suggesting a lower potential for drug-drug interactions via this pathway. |

Compound Names

Applications in Medicinal Chemistry Research

Development of Pharmacological Agents

The 2-(4-(Aminomethyl)piperidin-1-yl)ethanol framework serves as a valuable starting point for the development of various pharmacological agents. The inherent properties of the piperidine (B6355638) scaffold are leveraged in creating molecules that can interact with a range of biological targets.

Derivatives incorporating the piperidine structure have been investigated for numerous therapeutic applications. For instance, compounds containing a piperidin-1-ylphenyl group have been identified as potent inhibitors of specific protein-protein interactions, which are critical targets in some forms of leukemia. nih.gov In these studies, the piperidine moiety was found to be a key contributor to the inhibitory activity. nih.gov Furthermore, other piperidine derivatives have been synthesized and explored for their potential as anti-inflammatory agents and acetylcholinesterase (AChE) inhibitors. nih.govnih.gov The development of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) as a potent AChE inhibitor highlights the utility of the piperidine core in designing enzyme inhibitors. nih.gov

Anticancer Activity Research

The piperidine scaffold is a common feature in many compounds investigated for their anticancer properties. Research into derivatives structurally related to this compound has shown promise in inhibiting cancer cell growth through various mechanisms.

A fundamental aspect of anticancer drug discovery is the ability of a compound to inhibit the uncontrolled proliferation of cancer cells. Piperidine derivatives have demonstrated this capability across different cancer types. For example, 2-amino-4-(1-piperidine) pyridine (B92270) was found to effectively prohibit the proliferation of colon cancer cell lines HT29 and DLD-1 in a dose-dependent manner. nih.gov Similarly, novel quinoline (B57606) derivatives bearing a piperazinyl group, a close structural relative of piperidine, have been shown to inhibit the proliferation of various cancer cells. nih.gov Studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives also confirmed significant cell growth inhibitory activity against a panel of cancer cell lines. researchgate.net

Derivatives containing the piperidine or structurally similar piperazine (B1678402) moiety have shown cytotoxic effects against a broad spectrum of human cancer cell lines. This indicates the potential of this chemical scaffold in developing wide-ranging anticancer agents.

For instance, a novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), displayed potent cytotoxicity against liver (HepG2), breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. nih.gov Another study on sulfonyl-α-L-amino acid derivatives reported cytotoxic activity against breast (MCF7), liver (HEPG2), colon (HCT116), and pancreatic (PaCa2) cell lines. ekb.eg Furthermore, research into 5-ylidene-4-aminothiazol-2(5H)-one derivatives revealed significant selective action on leukemia (CCRF-CEM, RPMI-8226) and ovarian cancer (OVCAR) cell lines, among others. nih.gov

Table 1: Cytotoxicity (IC₅₀) of Selected Piperidine/Piperazine Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| BAPPN | HepG2 | Liver | 3.3 | nih.gov |

| BAPPN | MCF-7 | Breast | 3.1 | nih.gov |

| BAPPN | HCT-116 | Colon | 23 | nih.gov |

| BAPPN | A549 | Lung | 9.96 | nih.gov |

| Compound 5 | HEPG2 | Liver | 51.9 | ekb.eg |

| Compound 14 | MCF7 | Breast | 54.2 | ekb.eg |

| Compound 18 | PaCa2 | Pancreatic | 59.7 | ekb.eg |

| Compound 3 | MCF7 | Breast | 90.9 | ekb.eg |

| Compound 3 | PaCa2 | Pancreatic | 69.5 | ekb.eg |

The anticancer effects of piperidine-containing compounds are attributed to several potential mechanisms of action. These molecules can interfere with various cellular processes that are critical for cancer cell survival and progression.

One key mechanism is the induction of apoptosis, or programmed cell death. Piperidine and its derivatives can trigger apoptosis by activating caspases (such as caspase-3, -8, and -9) and altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. nih.gov Another observed mechanism is cell cycle arrest, where compounds halt cancer cells in a specific phase of the cell cycle, preventing their division. nih.gov

Furthermore, derivatives have been shown to act through more specific molecular targets:

Enzyme Inhibition: Certain pyridine and pyrazolyl pyridine conjugates act as PIM-1 kinase inhibitors, an enzyme often overexpressed in cancers like liver cancer. nih.gov Other derivatives function as potent acetylcholinesterase inhibitors. nih.gov

Receptor and Pathway Interaction: Some compounds can inhibit crucial signaling pathways like NF-κB and PI3k/Akt, which are involved in cancer cell growth and survival. nih.gov A newly identified inhibitor of Dishevelled 1 (DVL1) blocks the aberrant activation of the WNT pathway, demonstrating anticancer activity. mdpi.com

Inhibition of Protein-Protein Interactions: Benzothiophene-carboxamide compounds featuring a piperidin-1-ylphenyl group have been developed to inhibit the interactions between AF9/ENL and AF4 or DOT1L, which are targets in MLL-rearranged leukemia. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of lead compounds. For derivatives containing the piperidine scaffold, SAR studies have provided valuable insights into which chemical modifications enhance activity.

In the development of inhibitors for protein-protein interactions in leukemia, SAR studies revealed that a 4-piperidin-1-ylphenyl or a similar 4-pyrrolidin-1-ylphenyl group is essential for potent inhibitory activity. nih.gov Replacing the piperidine with a morpholine (B109124) or a diethylamino group significantly reduced the compound's effectiveness. nih.gov In another study of hybrid acetogenins, the nitrogen atom within the linker moiety was found to be essential for inhibiting cancer growth. rsc.org SAR studies on acetylcholinesterase inhibitors also demonstrated that the piperidine moiety plays a critical role in the compound's binding and potency. nih.gov These studies underscore the importance of the specific configuration and substitution of the piperidine ring in designing effective anticancer agents.

Neuropharmacological Research

The this compound scaffold and its relatives are also being explored for their potential in treating neurological disorders. The compound itself has been noted as being under investigation for its potential as a nervous system depressant. lookchem.com

Derivatives have shown more specific activities. A novel piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), has demonstrated both anxiolytic-like and antidepressant-like effects in preclinical models. nih.gov The research indicated that these neuropharmacological activities are mediated through interactions with the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Additionally, the development of potent acetylcholinesterase inhibitors based on the piperidine structure, such as Donepezil, is a cornerstone of therapy for Alzheimer's disease, further cementing the importance of this scaffold in neuropharmacological research. nih.gov

Influence on Neurotransmitter Receptors

There is no specific information available in the reviewed literature detailing the influence of this compound on neurotransmitter receptors. While the ethanol (B145695) and piperidine moieties are individually known to interact with the central nervous system, the specific binding profile and functional activity of this combined structure have not been documented. General research indicates that ethanol can modulate neurotransmitter systems, including enhancing the effects of GABA at GABA-A receptors and blocking NMDA receptors. nih.govnih.gov Furthermore, various piperazine and piperidine derivatives have been developed as antipsychotic agents that target dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov However, no studies directly link this compound to any specific neurotransmitter receptor.

Potential for Treating Mood Disorders and Schizophrenia

Consistent with the lack of receptor binding data, there is no published research on the potential of this compound for treating mood disorders or schizophrenia. Therapeutic agents for these conditions, such as the antipsychotic drug flupentixol, often act as antagonists at dopamine (D1 and D2) and serotonin receptors. nih.gov Other agents, like ziprasidone, have complex profiles involving antagonism at multiple serotonin and dopamine receptors, as well as effects on neurotransmitter reuptake. nih.gov Without primary research on its pharmacological activity, any potential application of this compound in treating these psychiatric disorders remains entirely speculative.

Analgesic Potential

No studies were found that specifically investigate the analgesic potential of this compound.

In Vivo Evaluation (e.g., Tail Immersion Method)

There is no record of this compound being evaluated for analgesic activity using the tail immersion method or any other standard in vivo models. The tail immersion test is a common method for assessing the anti-nociceptive effects of compounds by measuring the time it takes for a mouse or rat to withdraw its tail from hot water. nih.govresearchgate.net While numerous studies have used this method to evaluate various piperidine derivatives for their analgesic properties, the specific compound is not among them. researchgate.netresearchgate.net

Comparison with Standard Analgesics (e.g., Fentanyl, Morphine, Pethidine)

In the absence of any analgesic testing, no data exists comparing the efficacy of this compound with standard analgesics such as fentanyl, morphine, or pethidine. Such comparative studies are essential for determining the relative potency and potential clinical utility of a new analgesic candidate. mdpi.comnih.govresearchgate.netnih.gov

Antimicrobial Activity

There is no available research documenting any antimicrobial activity for this compound.

Activity against Gram-Positive and Gram-Negative Bacteria

No studies have been published assessing the efficacy of this compound against either Gram-positive or Gram-negative bacteria. Research into the antimicrobial properties of related chemical structures, such as other piperazine derivatives or ethanol extracts from plants, has been conducted, but these findings cannot be extrapolated to the specific compound of interest. nih.govnih.govums.ac.id

Role as Key Scaffolds in Drug Discovery